molecular formula C9H9F3N2O B6275576 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide CAS No. 2763755-70-8

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide

Cat. No.: B6275576
CAS No.: 2763755-70-8
M. Wt: 218.2
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Description

2-cyano-N-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetamide is a compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a cyano group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetamide typically involves the functionalization of the bicyclo[111]pentane coreThe reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the bicyclo[1.1.1]pentane core.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce primary or secondary amines.

Scientific Research Applications

2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. The cyano and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and selectivity for its targets. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the cyano and trifluoromethyl groups in 2-cyano-N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide imparts unique chemical properties, such as increased polarity and potential for diverse chemical reactivity. These features make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2763755-70-8

Molecular Formula

C9H9F3N2O

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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